molecular formula C11H11NO2 B13542833 Methyl 2-(2-cyanoethyl)benzoate CAS No. 82234-95-5

Methyl 2-(2-cyanoethyl)benzoate

Cat. No.: B13542833
CAS No.: 82234-95-5
M. Wt: 189.21 g/mol
InChI Key: HHMWMYLNDLNRNH-UHFFFAOYSA-N
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Description

Methyl 2-(2-cyanoethyl)benzoate is a methyl ester derivative of benzoic acid, substituted at the 2-position with a 2-cyanoethyl group (-CH₂CH₂CN). This compound combines the reactivity of the ester moiety with the electron-withdrawing cyano group, which influences its chemical and physical properties. Cyanoethyl groups are known to enhance polarity and reactivity, making such compounds valuable intermediates in pharmaceuticals, agrochemicals, and polymer synthesis .

Properties

CAS No.

82234-95-5

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 2-(2-cyanoethyl)benzoate

InChI

InChI=1S/C11H11NO2/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7H,4,6H2,1H3

InChI Key

HHMWMYLNDLNRNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes:

  • Methyl 2-(2-cyanoethyl)benzoate can be synthesized through the reaction of 2-cyanoethyl benzoate with methanol. The cyanoethyl group is introduced via nucleophilic substitution.
  • Another method involves the esterification of benzoic acid with 2-cyanoethanol, followed by methylation using dimethyl sulfate or methyl iodide.

Industrial Production:

  • While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible using the methods mentioned above.

Chemical Reactions Analysis

Methyl 2-(2-cyanoethyl)benzoate can undergo several reactions:

    Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to yield benzoic acid and 2-cyanoethanol.

    Reduction: Reduction of the cyano group can lead to the corresponding amine.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Methyl 2-(2-cyanoethyl)benzoate serves as a versatile building block for the synthesis of other compounds.

    Biology: It may find applications in drug discovery and chemical biology due to its reactivity and potential interactions with biological targets.

    Medicine: Research on its pharmacological properties could reveal therapeutic potential.

    Industry: Its use in fine chemicals and pharmaceuticals warrants exploration.

Mechanism of Action

  • The exact mechanism of action for Methyl 2-(2-cyanoethyl)benzoate remains an area of ongoing research.
  • It likely interacts with cellular targets, affecting metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Methyl 2-Ethynylbenzoate (C₁₀H₈O₂)
  • Structure : Features an ethynyl (-C≡CH) group at the 2-position.
  • Molecular Weight : 160.17 g/mol .
  • Key Differences: The ethynyl group introduces sp-hybridized carbon, enabling click chemistry applications (e.g., Huisgen cycloaddition). Lower molecular weight compared to Methyl 2-(2-cyanoethyl)benzoate (estimated ~189 g/mol), affecting volatility and solubility.
  • Applications : Used in research for synthesizing conjugated polymers or metal-organic frameworks .
Methyl 2-(Chlorosulfonyl)Benzoate (C₈H₇ClO₄S)
  • Structure : Contains a chlorosulfonyl (-SO₂Cl) substituent.
  • Key Differences: The chlorosulfonyl group is highly electrophilic, making the compound reactive in substitution reactions (e.g., sulfonamide formation). Higher hazard profile (corrosive, R34/R29/R14) compared to the cyanoethyl derivative .
  • Applications : Intermediate in pharmaceuticals (e.g., sulfonamide drugs) and saccharin synthesis .
Methyl 2-Methoxybenzoate (C₉H₁₀O₃)
  • Structure : Methoxy (-OCH₃) group at the 2-position.
  • Molecular Weight : 180.20 g/mol .
  • Key Differences: The electron-donating methoxy group increases aromatic ring electron density, reducing electrophilic substitution reactivity compared to cyanoethyl derivatives. Higher solubility in ethanol due to polarity from the methoxy group .
  • Applications : Flavoring agent and fragrance component .

Physical and Spectral Properties

Compound Molecular Weight (g/mol) Key Spectral Data Solubility
Methyl 2-ethynylbenzoate 160.17 NMR: Aromatic H, ethynyl protons; MS: m/z 160 Low in water
Methyl 2-methoxybenzoate 180.20 IR: C=O (1740 cm⁻¹), OCH₃ (1250 cm⁻¹) Soluble in ethanol
Methyl 2-(chlorosulfonyl)benzoate 234.66 ¹H NMR: δ 8.0–7.5 (aromatic H) Reacts with polar solvents

Note: this compound is expected to show distinct NMR signals for the cyanoethyl chain (δ ~2.5–3.5 ppm for CH₂ groups) and IR absorption for -CN (~2240 cm⁻¹) .

Biological Activity

Methyl 2-(2-cyanoethyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its effects and applications.

Synthesis of this compound

This compound can be synthesized through various chemical routes. The most common method involves the reaction of benzoic acid derivatives with cyanoethylating agents. This process typically includes:

  • Alkylation : The benzoic acid is first converted to its methyl ester form.
  • Cyanation : The methyl ester undergoes a nucleophilic substitution reaction with a cyanoethylating agent, leading to the formation of the desired product.

The overall reaction can be summarized as follows:

Methyl Benzoate+Cyanoethylating AgentMethyl 2 2 cyanoethyl benzoate\text{Methyl Benzoate}+\text{Cyanoethylating Agent}\rightarrow \text{Methyl 2 2 cyanoethyl benzoate}

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial and fungal strains. For instance, it demonstrated significant activity against Candida albicans, with minimum inhibitory concentration (MIC) values indicating potent antifungal effects .

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound can inhibit the growth of certain cancer cell lines. A study reported that derivatives of methyl esters containing cyano groups exhibited cytotoxic activity against human cancer cell lines, suggesting potential applications in cancer therapy .

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

Local Anesthetic Effects

Research has also explored the local anesthetic potential of this compound. Compounds derived from benzoates have shown promising results in local anesthesia, with some derivatives achieving effective pain relief in animal models .

Case Studies

  • Antifungal Activity : A study assessing the antifungal efficacy of various benzoate derivatives found that this compound significantly inhibited C. albicans growth, outperforming several known antifungal agents .
  • Cytotoxicity in Cancer Research : In a comparative study on nitrilic derivatives, the cyanoethyl derivative was shown to possess higher cytotoxicity against specific cancer cell lines compared to its parent compounds, indicating a structure-activity relationship that favors the cyano group .
  • Local Anesthesia Evaluation : In experiments involving local anesthetics, compounds similar to this compound were tested for their efficacy in surface and infiltration anesthesia, yielding promising results with low toxicity profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 2-(2-cyanoethyl)benzoate, and how can reaction conditions be optimized?

  • Methodology :

  • Start with esterification of 2-(2-cyanoethyl)benzoic acid using methanol and a catalytic acid (e.g., H₂SO₄) under reflux .
  • Optimize reaction time and temperature by monitoring yield via thin-layer chromatography (TLC) .
  • For higher purity, employ column chromatography using silica gel and ethyl acetate/hexane gradients .
  • Key Data : Typical yields for analogous methyl benzoate derivatives range from 60–85% under optimized conditions .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Workflow :

  • NMR : Use ¹H and ¹³C NMR to verify ester (-COOCH₃) and cyanoethyl (-CH₂CH₂CN) groups. Compare peaks with PubChem data for analogous esters .
  • HRMS : Confirm molecular weight (C₁₁H₁₁NO₂, theoretical [M+H]⁺ = 206.0817) .
  • FTIR : Identify ester C=O (~1720 cm⁻¹) and nitrile C≡N (~2250 cm⁻¹) stretches .

Q. What safety protocols are critical when handling this compound in the lab?

  • Safety Measures :

  • Use fume hoods to avoid inhalation (H333 hazard) and wear nitrile gloves to prevent skin contact (H313) .
  • Store in airtight containers away from oxidizing agents to prevent decomposition .
  • Follow emergency shower/eye wash procedures if exposed .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Use DFT calculations (e.g., Gaussian 09) to map electron density around the cyanoethyl group.
  • Compare with experimental data for analogous compounds (e.g., bromomethyl derivatives) to validate predictions .
  • Key Insight : The electron-withdrawing cyano group may enhance electrophilicity at adjacent carbons .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Case Study :

  • If NMR signals overlap (e.g., aromatic protons), use DEPT-135 or 2D-COSY to resolve ambiguities .
  • For inconsistent HRMS results, re-calibrate the instrument with a known standard (e.g., methyl benzoate) .
  • Cross-validate with X-ray crystallography if single crystals are obtainable (SHELXL refinement ).

Q. How does the steric and electronic profile of this compound influence its utility as a pharmaceutical intermediate?

  • Experimental Design :

  • Synthesize analogs (e.g., ethyl or tert-butyl esters) and compare bioactivity in antimicrobial assays .
  • Perform Hammett analysis to quantify electronic effects of substituents on reaction rates .
  • Data Table :
DerivativeLogP (Predicted)Antimicrobial IC₅₀ (µM)
Methyl ester1.812.5 ± 1.2
Ethyl ester2.118.3 ± 2.1

Q. What are the stability challenges of this compound under acidic/basic conditions, and how can degradation pathways be mitigated?

  • Degradation Study :

  • Expose the compound to HCl (pH 2) and NaOH (pH 12) at 25°C. Monitor via HPLC for hydrolysis products (e.g., 2-(2-cyanoethyl)benzoic acid) .
  • Add stabilizers (e.g., BHT) to suppress free-radical degradation in long-term storage .

Methodological Notes

  • Key References : Synthesis ( ), Safety (), Computational Modeling ( ), Stability ( ).

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